An In-Depth Technical Guide to 3-chloro-N-(4-chlorobenzyl)propanamide
An In-Depth Technical Guide to 3-chloro-N-(4-chlorobenzyl)propanamide
Introduction and Chemical Identity
3-chloro-N-(4-chlorobenzyl)propanamide belongs to the class of N-substituted propanamides. These are compounds containing a propanamide backbone with a substituent attached to the amide nitrogen. The structure is characterized by a propyl chain with a chlorine atom at the 3-position and an N-benzyl group, which is further substituted with a chlorine atom at the 4-position of the phenyl ring. This specific arrangement of chloro-substituents on both the aliphatic chain and the aromatic ring makes it a versatile intermediate for introducing specific functionalities into more complex molecules. Such halogenated organic compounds are pivotal in tuning the electronic and lipophilic properties of molecules in drug discovery and materials science.
Chemical Structure
The molecular structure of 3-chloro-N-(4-chlorobenzyl)propanamide is depicted below.
Caption: Chemical structure of 3-chloro-N-(4-chlorobenzyl)propanamide.
Physicochemical Properties
While experimental data for 3-chloro-N-(4-chlorobenzyl)propanamide is scarce, its properties can be estimated based on its structure and data from analogous compounds such as 3-chloro-N-(3-chlorobenzyl)propanamide (CAS: 103040-54-6) and 3-chloro-N-(4-chlorophenyl)propanamide (CAS: 19314-16-0).[1][2]
| Property | Value (Estimated) | Source |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₀H₁₁Cl₂NO | (Calculated) |
| Molecular Weight | 232.11 g/mol | (Calculated) |
| IUPAC Name | 3-chloro-N-[(4-chlorophenyl)methyl]propanamide | (Generated) |
| Appearance | White to off-white solid | (Inferred) |
| Melting Point | >120 °C | (Inferred from[3]) |
| Boiling Point | >350 °C | (Estimated) |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Insoluble in water. | (Inferred) |
| XLogP3 | ~2.7 | (Estimated based on[2]) |
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of 3-chloro-N-(4-chlorobenzyl)propanamide is via the acylation of 4-chlorobenzylamine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The synthesis proceeds as follows:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A mild base, typically a tertiary amine like triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct formed from the protonated amide and the expelled chloride ion. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
The use of a non-nucleophilic base like TEA is critical to avoid side reactions where the base itself would compete with the primary amine in attacking the acyl chloride.[4]
Caption: General workflow for the synthesis of 3-chloro-N-(4-chlorobenzyl)propanamide.
Detailed Experimental Protocol
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Materials: 4-chlorobenzylamine (1.0 eq), 3-chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add 4-chlorobenzylamine and anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add 3-chloropropionyl chloride to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Analytical Methodologies
To ensure the identity, purity, and quality of the synthesized 3-chloro-N-(4-chlorobenzyl)propanamide, a combination of analytical techniques is essential. The choice of methods allows for unambiguous structural confirmation and quantification of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number of different types of protons and their chemical environments. Expected signals would include aromatic protons, the methylene (-CH₂-) protons of the benzyl group, and the two methylene groups (-CH₂CH₂-) of the propanamide chain.
-
¹³C NMR: Shows the number of different types of carbon atoms. The spectrum would display distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern due to the two chlorine atoms will be a characteristic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key characteristic absorption bands would be the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1640 cm⁻¹), and the N-H bend (amide II) (around 1550 cm⁻¹).[6]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and quantifying any impurities. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is typically suitable.
Caption: A typical analytical workflow for the characterization of the final product.
Applications and Research Directions
N-substituted propanamides are valuable scaffolds in medicinal chemistry and materials science. While specific applications for 3-chloro-N-(4-chlorobenzyl)propanamide are not extensively documented, its structural motifs suggest several potential areas of research.
-
Medicinal Chemistry: Halogenated amides are explored for a variety of biological activities. Analogous compounds have shown potential antimicrobial and anticancer properties.[3] The reactive 3-chloro group can be used as a handle for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets. For instance, the chlorine can be displaced by nucleophiles to create diverse derivatives.
-
Organic Synthesis: This compound is a useful building block. The amide functionality and the two chloro-substituents provide multiple reactive sites for constructing more complex molecular architectures.[3]
-
Agrochemicals: Many commercial pesticides and herbicides contain N-aryl or N-benzyl amide structures. The specific substitution pattern of this compound could be investigated for potential bioactivity in an agricultural context.
Safety and Handling
As a chlorinated organic compound and a reactive chemical intermediate, 3-chloro-N-(4-chlorobenzyl)propanamide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9] Keep the container tightly closed.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
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Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. [Link]
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National Center for Biotechnology Information (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem Compound Database. Retrieved from [Link]
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Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]
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National Center for Biotechnology Information (n.d.). 3-chloro-N-(3-chlorobenzyl)propanamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. PubChem Compound Database. Retrieved from [Link]
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Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. [Link]
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Indian Chemical News (2019). Handling Chlorine Safely. Retrieved from [Link]
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Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]
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Euro Chlor (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
- Google Patents (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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National Institute of Standards and Technology (NIST) (n.d.). Propanamide. NIST Chemistry WebBook. Retrieved from [Link]
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Massachusetts Institute of Technology (MIT) Environmental Health & Safety (EHS) (n.d.). Chemicals. Retrieved from [Link]
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The Journal of Organic Chemistry (2022). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Retrieved from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1956. [Link]
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Health and Safety Executive (HSE) (1999). Safe handling of chlorine from drums and cylinders. Retrieved from [Link]
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